4-(3-Chlorophenyl)thiomorpholine-3,5-dione
Overview
Description
4-(3-Chlorophenyl)thiomorpholine-3,5-dione is a useful research compound. Its molecular formula is C10H8ClNO2S and its molecular weight is 241.69 g/mol. The purity is usually 95%.
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Biological Activity
4-(3-Chlorophenyl)thiomorpholine-3,5-dione (CAS No. 338421-11-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and effects on various biological systems.
Chemical Structure and Properties
This compound features a thiomorpholine ring with a chlorophenyl substituent. The structural formula can be represented as:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Dopamine Receptors : Research indicates that isoindoline derivatives can modulate dopamine receptor activity, which may have implications for neuropharmacological applications.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in oxidative stress responses and metabolic pathways, suggesting potential therapeutic roles in conditions characterized by oxidative damage .
- Cell Signaling Modulation : It influences cell signaling pathways, potentially leading to apoptosis in cancer cells, which is crucial for cancer therapy .
Biological Activity Overview
The following table summarizes the biological activities observed for this compound based on various studies:
Case Studies and Research Findings
- Anticancer Effects : A study evaluated the effects of this compound on prostate cancer cells (PC3). Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
- Antimicrobial Activity : In vitro assays demonstrated that the compound displayed antibacterial properties against E. coli, although it was less effective against Pseudomonas aeruginosa. This suggests a selective mechanism of action that may be exploited for developing new antimicrobial agents .
- Oxidative Stress Modulation : The compound was tested for its ability to modulate reactive oxygen species (ROS) levels in human embryonic kidney cells (HEK293). It was found to lower ROS levels significantly, indicating potential use as an antioxidant agent .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Its metabolic pathways involve conjugation reactions that may influence its efficacy and safety profile in vivo.
Properties
IUPAC Name |
4-(3-chlorophenyl)thiomorpholine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-7-2-1-3-8(4-7)12-9(13)5-15-6-10(12)14/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUWRKBUNSZJKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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